3-Hydroxycarbofuran

Toxicokinetics Metabolism AChE inhibition

3-Hydroxycarbofuran (CAS 16655-82-6) is the dominant carbofuran metabolite constituting 80–95% of total residue in crops. Its 2.2× longer plasma half-life (64 vs 29 min) makes it essential for forensic toxicology and human biomonitoring. Listed on EPA CCL 4 for drinking water prioritization. Laboratories using parent carbofuran surrogates will miss the predominant residue species, risking false-negative findings. Procure this compound-specific, ≥98% pure analytical standard for regulatory-compliant quantification of total toxic residue burden in environmental fate studies, food safety testing, and bioremediation validation.

Molecular Formula C12H15NO4
Molecular Weight 237.25 g/mol
CAS No. 16655-82-6
Cat. No. B132532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxycarbofuran
CAS16655-82-6
Synonyms2,3-Dihydro-2,2-dimethyl-3,7-benzofurandiol 7-(N-Methylcarbamate);  Methylcarbamic Acid 2,3-Dihydro-3-hydroxy-2,2-dimethyl-7-benzofuranyl Ester;  2,3-Dihydro-2,2-dimethyl-3-hydroxy-7-benzofuranyl N-Methylcarbamate;  2,3-Dihydro-2,2-dimethyl-3-hydroxy-7-
Molecular FormulaC12H15NO4
Molecular Weight237.25 g/mol
Structural Identifiers
SMILESCC1(C(C2=C(O1)C(=CC=C2)OC(=O)NC)O)C
InChIInChI=1S/C12H15NO4/c1-12(2)10(14)7-5-4-6-8(9(7)17-12)16-11(15)13-3/h4-6,10,14H,1-3H3,(H,13,15)
InChIKeyRHSUJRQZTQNSLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxycarbofuran (CAS 16655-82-6): Essential Reference Standard for Carbofuran Metabolite Analysis and Toxicological Studies


3-Hydroxycarbofuran (CAS 16655-82-6) is the major oxidative metabolite of the carbamate insecticide carbofuran in plants, insects, and mammals [1]. This N-methylcarbamate compound (C₁₂H₁₅NO₄, MW 237.1) retains anticholinesterase activity as a reversible acetylcholinesterase (AChE) inhibitor [2]. Widely recognized as a pesticide degradate, it is explicitly listed on the US EPA Contaminant Candidate List 4 (CCL 4) for drinking water monitoring prioritization, underscoring its independent regulatory significance separate from its parent compound [3]. As a metabolite that frequently appears as the dominant carbofuran-derived residue in plant tissues and environmental samples, procurement of high-purity 3-hydroxycarbofuran analytical standards (typically 97.0%+ by HPLC and qNMR) is essential for laboratories conducting regulatory residue analysis, environmental fate studies, and forensic toxicology investigations.

Why 3-Hydroxycarbofuran Cannot Be Substituted by Carbofuran or Other Carbamate Metabolites in Critical Workflows


Generic substitution of 3-hydroxycarbofuran with carbofuran, 3-ketocarbofuran, or carbofuran phenol fails in three critical dimensions. First, distinct toxicokinetic properties render these compounds non-interchangeable in toxicology: carbofuran exhibits a plasma half-life (t₁/₂) of 29 ± 5 min in rats, whereas 3-hydroxycarbofuran persists substantially longer at 64 ± 5 min and undergoes enterohepatic circulation, fundamentally altering exposure duration and biomarker interpretation [1]. Second, environmental fate diverges sharply: 3-hydroxycarbofuran degrades completely in natural loam soil within 2 days and muck soil within 3 days, whereas carbofuran phenol resists further degradation and accumulates as a persistent residue [2]. Third, plant metabolism studies reveal that 3-hydroxycarbofuran constitutes 80–95% of total metabolite content in corn leaves—using carbofuran as a surrogate analytical standard would systematically underestimate actual residue burden by failing to detect the predominant tissue species [3]. These quantifiable divergences in persistence, distribution, and analytical detection mandate compound-specific procurement.

3-Hydroxycarbofuran (CAS 16655-82-6): Quantified Differentiation Evidence for Scientific Selection


Toxicokinetic Differentiation: 2.2-Fold Longer Plasma Half-Life Than Parent Carbofuran

In male Sprague-Dawley rats following low-dose (50 μg/kg) intravenous and oral administration of [carbonyl-¹⁴C]carbofuran, the parent compound carbofuran exhibited rapid elimination with a plasma half-life (t₁/₂) of 29 ± 5 min. In contrast, 3-hydroxycarbofuran, formed as the major oxidative metabolite, demonstrated a significantly prolonged plasma half-life of 64 ± 5 min [1]. Additionally, 3-hydroxycarbofuran undergoes enterohepatic circulation, a pharmacokinetic feature not reported for carbofuran itself [1]. This 2.2-fold longer systemic persistence, coupled with retained anticholinesterase activity, indicates that 3-hydroxycarbofuran contributes disproportionately to cumulative AChE inhibition and toxicity duration relative to its parent [2]. Direct comparative dermal exposure data from furathiocarb-treated rats corroborate this differentiation, with 3-hydroxycarbofuran exhibiting a terminal half-life of 28 h whereas parent carbofuran was cleared more rapidly [3].

Toxicokinetics Metabolism AChE inhibition PBPK modeling

Environmental Fate Divergence: 3-Hydroxycarbofuran Degrades Completely Within 2-3 Days in Soil Versus Persistent Carbofuran Phenol

In a comparative study of carbofuran metabolite fate in natural soils, 3-hydroxycarbofuran demonstrated rapid and complete degradation: approximately 90% disappearance occurred within 1 week, with complete disappearance achieved in 2 days in loam soil and 3 days in muck soil [1]. This contrasts sharply with carbofuran phenol, another carbofuran metabolite, which was resistant to further degradation and accumulated as a persistent residue under identical conditions [2]. The parent compound carbofuran exhibits soil half-lives ranging from 30 to 120 days [3]. The quantifiable difference in environmental persistence—2-3 days for 3-hydroxycarbofuran versus weeks to months for parent carbofuran and indefinite persistence for carbofuran phenol—carries direct implications for environmental monitoring strategies and remediation prioritization.

Environmental fate Soil degradation Microbial metabolism Persistence

Plant Metabolism: 3-Hydroxycarbofuran Constitutes 80-95% of Total Metabolite Content in Corn Leaves

In field-grown corn plants (Zea mays L.) treated with carbofuran, analysis of leaf tissue revealed that over 90% of the parent carbofuran was metabolized, with 3-hydroxycarbofuran constituting 80-95% of the total metabolite content [1]. This finding is corroborated by rice plant studies where 3-hydroxycarbofuran represented 43% of total organic-soluble radioactivity in shoots at 20 days post-treatment, establishing it as the predominant carbofuran-derived residue in above-ground plant tissues [2]. In watermelon (Citrullus lanatus), approximately 80-90% of carbofuran was metabolized to 3-hydroxycarbofuran in leaves, with 50% conversion observed in stems [3]. In contrast, carbofuran itself represented a minor fraction of the total residue profile in foliage.

Plant metabolism Crop residue analysis Food safety Metabolite distribution

Analytical Method Selectivity: Differential Extraction Recovery Demands Compound-Specific Calibration

In a validated groundwater analysis method employing small-volume liquid-liquid extraction coupled with GC-MS, the extraction recovery for 3-hydroxycarbofuran was 55.0-66.3%, substantially lower than the 75.1-98.6% recovery achieved for parent carbofuran under identical optimized conditions (pH 5, dichloromethane extraction, 40 g/L NaCl) [1]. The method detection limits similarly diverged: 10.2 μg/L for 3-hydroxycarbofuran versus 15.3 μg/L for carbofuran [1]. This quantifiable difference in extraction efficiency and detection sensitivity confirms that 3-hydroxycarbofuran cannot be reliably quantified using calibration curves established for carbofuran—compound-specific standards and optimized extraction parameters are required for accurate environmental monitoring.

Analytical chemistry Method validation GC-MS Liquid-liquid extraction

Interspecies Metabolic Variation: 6-Fold Range in 3-Hydroxycarbofuran Formation Across Mammalian Species

In a 2023 comparative study investigating the in vitro metabolism of carbofuran using liver microsomes from seven mammalian species including human, the majority of carbofuran was metabolized through the 3-hydroxycarbofuran pathway in all species tested, but with substantial quantitative variation [1]. The highest levels of 3-hydroxycarbofuran formation were observed in dog liver microsomes (dogLM), while the lowest levels were observed in human liver microsomes (humanLM) [1]. The 3-hydroxycarbofuran pathway was identified as the predominant metabolic route across species, with CYP3A4 characterized as the most efficient human cytochrome P450 enzyme catalyzing this transformation [1]. This species-dependent metabolic efficiency establishes that extrapolation of toxicological findings from rodent or canine models to human risk assessment requires species-specific quantitative data on 3-hydroxycarbofuran formation and clearance.

In vitro metabolism Species differences CYP450 enzymes Risk assessment

Microbial Metabolism Efficiency: 6.1-Fold Variation in 3-Hydroxycarbofuran Yield Between Fungal Species

In a comparative study of carbofuran biotransformation by two fungal species, 3-hydroxycarbofuran was identified as the major metabolite in both cases, but with markedly different yields. After 21 days of incubation, Aspergillus niger converted 47.72% of carbofuran to 3-hydroxycarbofuran, whereas Fusarium graminearum produced only 7.77% yield of this metabolite [1]. Additional metabolites detected included 3-ketocarbofuran and 3-ketocarbofuran phenol [1]. This 6.1-fold difference in 3-hydroxycarbofuran yield between two common soil fungi underscores that microbial community composition is a critical determinant of carbofuran metabolic fate in agricultural soils, with direct implications for the design of bioremediation strategies and the interpretation of field dissipation studies.

Microbial degradation Fungal metabolism Bioremediation Metabolite yield

3-Hydroxycarbofuran (CAS 16655-82-6): Evidence-Based Application Scenarios for Procurement Decision-Making


Regulatory Crop Residue Compliance Testing and Food Safety Monitoring

In field-grown crops, 3-hydroxycarbofuran constitutes 80-95% of total carbofuran-derived metabolite content in leaf tissue across corn, rice, and watermelon [1][2][3]. Consequently, any analytical laboratory conducting residue compliance testing for carbofuran-treated or potentially exposed crops must procure a certified 3-hydroxycarbofuran analytical standard to avoid systematic underestimation of total toxic residue burden. Regulatory submissions that omit 3-hydroxycarbofuran quantification may underreport actual residue levels by over 80%, creating compliance gaps and potential food safety risks. This scenario is particularly critical for export-oriented produce testing where maximum residue limits (MRLs) may encompass both parent and metabolite residues.

Environmental Fate Studies and Groundwater Contamination Risk Assessment

3-Hydroxycarbofuran exhibits rapid and complete soil degradation within 2-3 days in natural loam and muck soils, contrasting sharply with parent carbofuran's 30-120 day half-life and carbofuran phenol's persistent accumulation [1][2][3]. However, due to its high water solubility and toxicity, 3-hydroxycarbofuran can be transported long distances through groundwater [4]. Environmental fate modelers and hydrogeologists studying pesticide transport require compound-specific analytical standards to accurately track the differential mobility and degradation kinetics of 3-hydroxycarbofuran versus parent carbofuran. Studies that aggregate carbofuran residues without distinguishing 3-hydroxycarbofuran will conflate rapidly degrading and persistent species, leading to erroneous groundwater vulnerability predictions and remediation timeline estimates.

Forensic Toxicology and Human Biomonitoring of Carbamate Exposure

Given 3-hydroxycarbofuran's 2.2-fold longer plasma half-life (64 ± 5 min) relative to parent carbofuran (29 ± 5 min) and its enterohepatic circulation [1], this metabolite serves as a longer-lived biomarker of carbofuran or carbosulfan exposure in human biomonitoring and forensic toxicology investigations. In dermal exposure scenarios, 3-hydroxycarbofuran exhibits a terminal half-life of 28 h, whereas parent carbofuran clears more rapidly [2]. Additionally, human liver microsomes metabolize carbofuran predominantly via the 3-hydroxycarbofuran pathway, with CYP3A4 as the primary enzyme [3]. Forensic laboratories analyzing hair, urine, or plasma samples for evidence of carbamate insecticide exposure must include 3-hydroxycarbofuran in their analytical panel—relying solely on parent carbofuran detection would miss the dominant circulating species and yield false-negative results, particularly in delayed post-exposure sampling.

Bioremediation Research and Soil Microbial Ecology Studies

Fungal metabolism studies demonstrate a 6.1-fold difference in 3-hydroxycarbofuran yield between Aspergillus niger (47.72%) and Fusarium graminearum (7.77%) after 21 days [1]. This pronounced species-dependent metabolic efficiency makes 3-hydroxycarbofuran a critical endpoint for evaluating the efficacy of fungal-based bioremediation strategies and for characterizing soil microbial community function. Researchers developing biopurification systems for pesticide-contaminated agricultural soils require a 3-hydroxycarbofuran analytical standard to monitor whether the system is effectively mineralizing carbofuran through the 3-hydroxycarbofuran pathway or merely shunting metabolism toward alternative, potentially more persistent metabolites such as carbofuran phenol [2]. This differentiation is essential for validating whether a bioremediation approach achieves genuine detoxification rather than partial transformation.

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